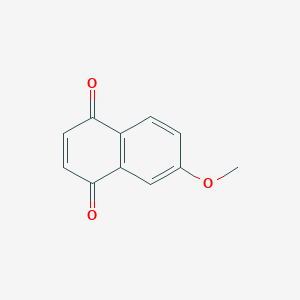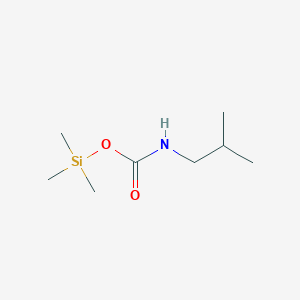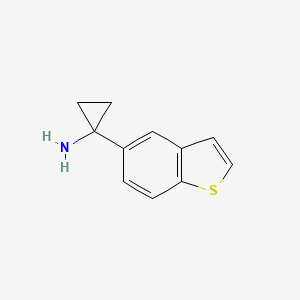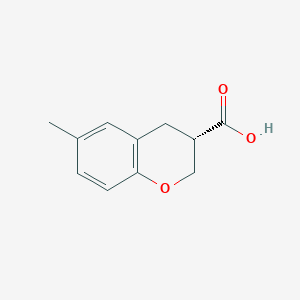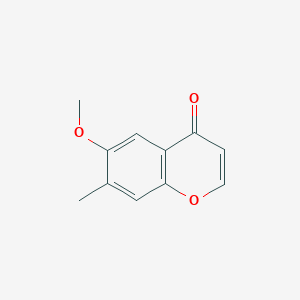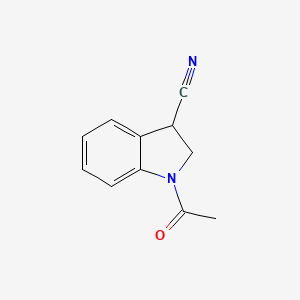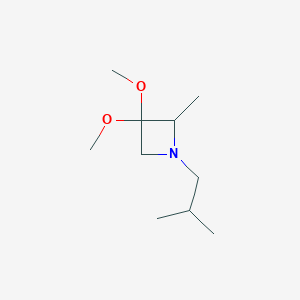
3,3-Dimethoxy-2-methyl-1-(2-methylpropyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethoxy-2-methyl-1-(2-methylpropyl)azetidine is a synthetic organic compound with a unique structure that includes an azetidine ring substituted with methoxy and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethoxy-2-methyl-1-(2-methylpropyl)azetidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 3,3-dimethoxypropionate as a precursor, which undergoes a series of reactions including alkylation and cyclization to form the azetidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethoxy-2-methyl-1-(2-methylpropyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3,3-Dimethoxy-2-methyl-1-(2-methylpropyl)azetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethoxy-2-methyl-1-(2-methylpropyl)azetidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethoxypropionate: A precursor in the synthesis of the target compound.
Methyl 3,3-dimethoxypropionate: Another related compound with similar structural features.
Uniqueness
3,3-Dimethoxy-2-methyl-1-(2-methylpropyl)azetidine is unique due to its azetidine ring structure and specific substitution pattern, which confer distinct chemical and physical properties compared to other similar compounds.
Propiedades
Número CAS |
547753-59-3 |
|---|---|
Fórmula molecular |
C10H21NO2 |
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
3,3-dimethoxy-2-methyl-1-(2-methylpropyl)azetidine |
InChI |
InChI=1S/C10H21NO2/c1-8(2)6-11-7-10(12-4,13-5)9(11)3/h8-9H,6-7H2,1-5H3 |
Clave InChI |
LCJRVPZKHYOUNP-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CN1CC(C)C)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



